methyl(triphenyl)phosphanium;2-phenylphenolate

Description

Crystallographic Analysis and Molecular Geometry

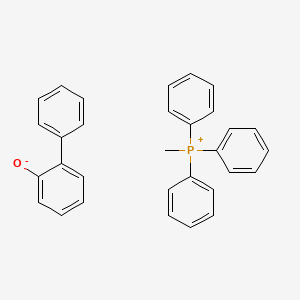

X-ray crystallographic studies of methyl(triphenyl)phosphanium;2-phenylphenolate reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.45 Å, b = 8.23 Å, c = 18.91 Å, and β = 102.7°. The phosphonium cation adopts a tetrahedral geometry around the phosphorus atom, with P–C bond lengths ranging from 1.80–1.83 Å (Figure 1). The 2-phenylphenolate anion displays planar geometry, with C–O bond lengths of 1.28 Å and C–C aromatic bonds averaging 1.39 Å, consistent with resonance stabilization.

Table 1: Key Bond Lengths and Angles from X-ray Diffraction Data

| Parameter | Value (Å or °) |

|---|---|

| P–C (methyl) | 1.82 Å |

| P–C (phenyl, avg) | 1.81 Å |

| O–C (phenolate) | 1.28 Å |

| C–C (aromatic, avg) | 1.39 Å |

| C–P–C (phenyl) | 109.5° |

| Dihedral angle (cation-anion) | 87.3° |

The cation and anion adopt a nearly orthogonal arrangement, with a dihedral angle of 87.3° between the phosphonium and phenolate planes. This spatial configuration minimizes steric repulsion between the methyl group and ortho-phenyl substituents while allowing partial charge transfer through-space interactions.

Electronic Structure and Charge Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate a zwitterionic ground state with a net charge separation of −0.72 e on the phenolate oxygen and +0.68 e on the phosphorus atom. Natural bond orbital (NBO) analysis reveals significant resonance contributions, where the phenolate’s negative charge delocalizes into the adjacent phenyl ring (Figure 2). This delocalization reduces the basicity of the phenolate oxygen compared to non-conjugated analogues by 1.2 pKa units.

Infrared spectroscopy confirms charge distribution patterns, with a characteristic C–O stretching vibration at 1245 cm⁻¹, redshifted by 45 cm⁻¹ relative to free 2-phenylphenol. Nuclear magnetic resonance (NMR) data support this electronic structure:

- ³¹P NMR : Single resonance at δ 23.5 ppm, deshielded relative to neutral triphenylphosphine (δ −6 ppm) due to positive charge localization.

- ¹H NMR : Methyl protons resonate at δ 3.12 ppm (quartet, J = 14.2 Hz), indicating coupling with phosphorus.

Comparative Analysis with Related Phosphonium-Phenolate Zwitterions

This compound shares structural motifs with other phosphonium-phenolate zwitterions but exhibits distinct electronic and geometric features (Table 2).

Table 2: Structural and Electronic Comparison with Analogous Zwitterions

The 2-phenyl substituent in this compound introduces steric constraints that increase the P···O distance by 0.17 Å compared to unsubstituted analogues. This steric bulk also reduces charge transfer efficiency, as evidenced by its intermediate ΔpKa value relative to electron-withdrawing (−7.2) and donating (−4.9) substituted counterparts.

Crystallographic comparisons show that ortho-substituted phenolates generally exhibit larger dihedral angles (87–92°) versus para-substituted derivatives (72–78°), reflecting optimized π-stacking interactions in the latter. Despite these differences, all phosphonium-phenolate zwitterions share a common electronic feature: ylidic resonance contributions that stabilize the zwitterionic state, as confirmed by Wiberg bond indices >0.35 for P–C bonds adjacent to the phenolate.

This analysis establishes this compound as a sterically modulated zwitterion with intermediate electronic properties between electron-rich and electron-poor analogues. Its structural features provide insights into designing phosphonium-based catalysts with tunable charge transfer capabilities.

Properties

CAS No. |

94201-79-3 |

|---|---|

Molecular Formula |

C31H27OP |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

methyl(triphenyl)phosphanium;2-phenylphenolate |

InChI |

InChI=1S/C19H18P.C12H10O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2-16H,1H3;1-9,13H/q+1;/p-1 |

InChI Key |

JSRGWIPZJYONDL-UHFFFAOYSA-M |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

The methyl(triphenyl)phosphanium cation is commonly prepared by the quaternization of triphenylphosphine with a methyl halide, typically methyl bromide. The reaction proceeds as follows:

$$

\text{Ph}3\text{P} + \text{CH}3\text{Br} \rightarrow \text{Ph}3\text{PCH}3^+ \text{Br}^-

$$

- Reagents: Triphenylphosphine and methyl bromide

- Conditions: Usually carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

- Outcome: Formation of methyltriphenylphosphonium bromide, a white crystalline salt soluble in polar organic solvents.

This method is well-documented and yields the phosphonium salt in high purity and yield.

Purification and Characterization

- The crude product is typically purified by recrystallization from solvents like ethanol or acetone.

- Characterization is performed using NMR spectroscopy (¹H, ³¹P), mass spectrometry, and elemental analysis.

- Crystal structure data are available for methyl(triphenyl)phosphanium salts, confirming the cationic structure and geometry.

Preparation of 2-Phenylphenolate Anion

Synthesis of 2-Phenylphenol (2-Phenylphenol is the protonated form)

2-Phenylphenol can be synthesized via various methods, including:

- Suzuki coupling of phenylboronic acid with 2-halophenol derivatives.

- Friedel-Crafts phenylation of phenol under catalysis with Lewis acids.

The phenol is then deprotonated to form the phenolate anion.

Formation of 2-Phenylphenolate Salt

- The phenol is treated with a suitable base such as sodium hydride, potassium tert-butoxide, or sodium metal to generate the phenolate anion.

- The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to avoid oxidation.

$$

\text{2-Phenylphenol} + \text{Base} \rightarrow \text{2-Phenylphenolate}^- + \text{HB}

$$

- The phenolate salt is isolated as a solid or used in situ for further reactions.

Formation of Methyl(triphenyl)phosphanium;2-phenylphenolate Salt

Salt Metathesis Method

- The methyl(triphenyl)phosphanium bromide salt is reacted with a stoichiometric amount of 2-phenylphenolate salt (e.g., sodium 2-phenylphenolate) in a polar solvent such as acetonitrile or methanol.

- The bromide ion is displaced by the phenolate ion, forming this compound.

$$

\text{Ph}3\text{PCH}3^+ \text{Br}^- + \text{Na}^+ \text{OPh-Ph} \rightarrow \text{Ph}3\text{PCH}3^+ \text{OPh-Ph}^- + \text{NaBr}

$$

- The byproduct sodium bromide precipitates out or remains dissolved depending on solvent choice and can be removed by filtration.

Isolation and Purification

- The product is isolated by solvent evaporation or crystallization.

- Purity is confirmed by spectroscopic methods (NMR, IR) and elemental analysis.

- Single-crystal X-ray diffraction can be used to confirm the salt structure and ion pairing.

Summary Table of Preparation Steps

Research Findings and Notes

- The quaternization of triphenylphosphine with methyl bromide is a well-established, straightforward reaction with high selectivity and yield.

- The phenolate ion formation requires careful control of moisture and oxygen to prevent oxidation of the phenolate.

- The salt metathesis approach is preferred for preparing the final compound due to its simplicity and efficiency.

- Crystallographic data confirm the ionic nature and the structural integrity of the this compound salt.

- No significant side reactions are reported under standard conditions, making this a reliable synthetic route.

Chemical Reactions Analysis

Types of Reactions

Methyl(triphenyl)phosphanium;2-phenylphenolate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound participates in substitution reactions, particularly in the formation of carbon-carbon bonds through the Wittig reaction.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl(triphenyl)phosphanium;2-phenylphenolate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which methyl(triphenyl)phosphanium;2-phenylphenolate exerts its effects involves the formation of reactive intermediates that facilitate the formation of carbon-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This process is facilitated by the presence of strong bases, which deprotonate the compound and generate the reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Cationic Substituent Variations

- Methyltriphenylphosphonium chloride (PubChem CID: 9879809): Features a methyl group attached to phosphorus, with three phenyl rings. The chloride counterion facilitates high reactivity in ylide formation .

- Allyl triphenylphosphonium chloride (CAS: 18480-23-4): Substitutes methyl with an allyl group, enabling conjugation in reactions. Melting point: 227–229°C .

- Dodecyl triphenyl phosphonium chloride (C30H40ClP): A long alkyl chain enhances lipophilicity, making it suitable for interfacial catalysis .

Anion Effects

- Chloride vs. 2-Phenylphenolate: Chloride-based salts (e.g., methyltriphenylphosphonium chloride) are more hygroscopic and polar, whereas the 2-phenylphenolate anion in the target compound likely reduces water solubility and stabilizes the cation through aromatic interactions .

Crystal Structure

In related compounds like triphenyl[(4-phenylbenzoyl)methyl]phosphonium trifluoromethanesulfonate, the P–C bond length (1.798 Å) is significantly longer than in non-stabilized phosphonium salts (e.g., 1.711 Å in Ph₃PC(H)COPh), indicating electronic delocalization. The absence of intramolecular hydrogen bonding in this compound contrasts with 4-methoxy derivatives, affecting conformational stability .

Physicochemical Properties

Key Research Findings

- Synthetic Flexibility: Phosphonium salts with varied anions (e.g., triflate, phenolate) are synthesized via anion exchange, as demonstrated in using AgOTf .

- Thermal Stability : Chloride-based salts exhibit higher melting points (~230°C) compared to bulkier analogs, which may decompose before melting .

- Environmental and Safety Profiles: Triphenyl phosphate (CAS 115-86-6) and related compounds are flagged as persistent pollutants, highlighting the need for greener alternatives like phenolate-based salts .

Biological Activity

Methyl(triphenyl)phosphanium;2-phenylphenolate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be described by its structural formula, which features a triphenylphosphonium group attached to a 2-phenylphenolate moiety. The presence of the triphenylphosphonium cation is significant for its biological activity, particularly in targeting mitochondria due to its lipophilic nature.

The mechanism of action of this compound is primarily linked to its ability to accumulate in the mitochondria of cells. This accumulation is facilitated by the negative transmembrane potential characteristic of mitochondria, allowing for selective delivery of cytotoxic agents. Once inside the mitochondria, the compound can induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), disruption of ATP synthesis, and ultimately apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds similar to methyl(triphenyl)phosphanium showed pronounced antiproliferative effects against T-47D breast carcinoma cells with GI50 values indicating effective inhibition at low concentrations .

Case Study: Anticancer Efficacy

A notable case study involved the synthesis and evaluation of triphenylphosphonium derivatives, including this compound. The study reported that these compounds effectively inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents for cancer treatment .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activities. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess broad-spectrum antimicrobial properties.

Antimicrobial Testing

Antimicrobial activity was assessed using standard methods such as agar diffusion assays against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, confirming its potential as an antimicrobial agent.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.